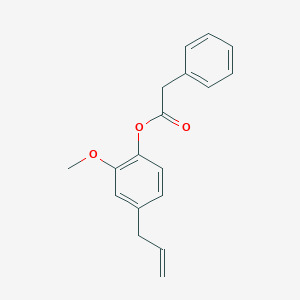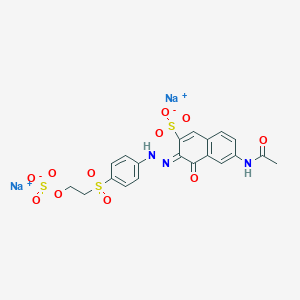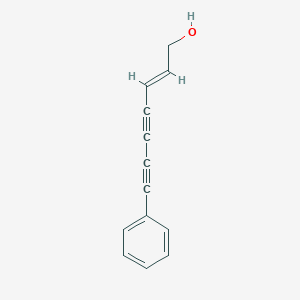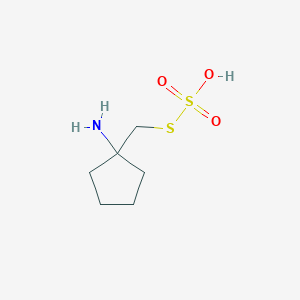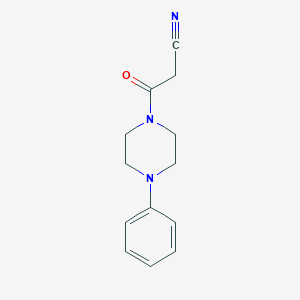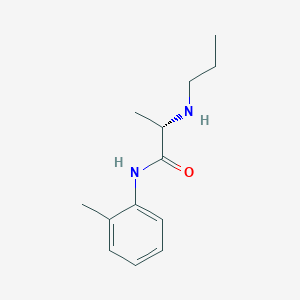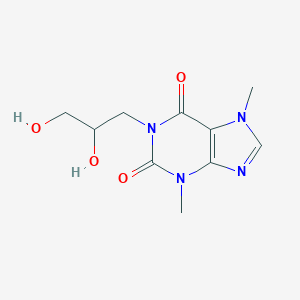
Dihydroxypropyltheobromine
説明
Dihydroxypropyltheobromine (DHP) is a naturally occurring compound found in cocoa beans and tea leaves. It is a derivative of theobromine, which is a methylxanthine alkaloid found in cocoa beans, tea leaves, and other plants. DHP is an important compound for its potential to be used in scientific research and lab experiments. In
科学的研究の応用
Pharmacological and Biological Research Applications
Catalysis and Synthesis in Drug Development : Advances in metal-catalyzed diamination reactions highlight the importance of 1,2-diamine motifs, present in many pharmaceutical agents, and their synthetic accessibility through diamination of alkenes. This methodology could be significant for developing drugs with improved efficiency and reduced side effects, indicating a potential area for applying Dihydroxypropyltheobromine derivatives in medicinal chemistry (Cardona & Goti, 2009).
Neuropharmacological Effects : Research on dopaminergic drugs for treating neuropsychiatric disorders, including Parkinson's disease, depression, and schizophrenia, underscores the critical role of the brain's dopaminergic system. Studies on compounds like N-aralkyl substituted 2-aminoindans suggest their potential as dopaminergic agents, offering insights into this compound's possible applications in neuropharmacology (Andujar et al., 2008).
Antioxidant and Anti-inflammatory Effects : Dihydromyricetin, a flavonoid with pharmacological effects, demonstrates the potential for compounds like this compound in reducing oxidative stress and inflammation. Such properties are particularly relevant in conditions like nonalcoholic fatty liver disease, indicating a broader application spectrum in metabolic and inflammatory disorders (Chen et al., 2015).
Chemistry and Biochemistry Research Applications
Chemometrics and Analytical Chemistry : The development of chemometrics-assisted spectrophotometric methods for simultaneous determination of compounds in pharmaceuticals underscores the utility of this compound and its derivatives in analytical chemistry, improving the accuracy and efficiency of pharmaceutical analysis (Damiani et al., 2005).
Biochemical and Enzymatic Studies : Studies on the synthesis and catalytic applications of compounds, including the investigation of enzymatic reactions facilitated by immobilized enzymes, provide a foundation for utilizing this compound in biochemical research. This includes its potential role in synthesizing key biochemicals or as a substrate in enzymatic reactions (Yildiz et al., 2013).
作用機序
Target of Action
Dihydroxypropyltheobromine, also known as theobromine, is a primary alkaloid found in cocoa and other plants . Theobromine’s primary targets are phosphodiesterases and adenosine receptors . Phosphodiesterases are enzymes that break down cyclic AMP, a molecule that plays a crucial role in various cellular processes. Adenosine receptors, on the other hand, are a class of proteins that respond to the neurotransmitter adenosine, which has various functions, including regulating blood flow and inflammation .
Mode of Action
Theobromine exerts its effects primarily through the inhibition of phosphodiesterases and the blockade of adenosine receptors . By inhibiting phosphodiesterases, theobromine increases the levels of cyclic AMP within cells, leading to various downstream effects . The blockade of adenosine receptors by theobromine can lead to increased release of neurotransmitters .
Biochemical Pathways
Theobromine affects several biochemical pathways. Its inhibition of phosphodiesterases leads to an increase in intracellular cyclic AMP, which can affect various cellular processes . Theobromine’s blockade of adenosine receptors can also influence several biochemical pathways, as adenosine plays a role in a wide range of physiological processes .
Pharmacokinetics
The pharmacokinetics of theobromine, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability . .
Result of Action
The molecular and cellular effects of theobromine’s action are diverse, given its multiple targets and the wide range of processes these targets are involved in. For example, theobromine has been shown to stimulate thermogenesis by inducing white fat browning and activating brown adipocytes . It also has potential beneficial effects on lipid metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of theobromine. For instance, factors such as chemical contamination and habitat temperature can affect the debromination of polybrominated diphenyl ethers (PBDEs) in fish species While this is not directly related to theobromine, it illustrates how environmental factors can influence the action of similar compounds
特性
IUPAC Name |
1-(2,3-dihydroxypropyl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-12-5-11-8-7(12)9(17)14(3-6(16)4-15)10(18)13(8)2/h5-6,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBSZTYIWIHPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043055 | |
| Record name | Dihydroxypropyltheobromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13460-96-3 | |
| Record name | 1-(2,3-Dihydroxypropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13460-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxypropyltheobromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,7-dimethylxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydroxypropyltheobromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dihydroxypropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROXYPROPYLTHEOBROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU17H31P26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




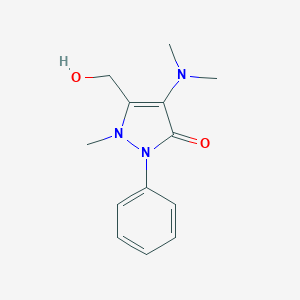
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)

